molecular formula C11H12ClNO3 B4944504 3-(butyrylamino)-4-chlorobenzoic acid

3-(butyrylamino)-4-chlorobenzoic acid

Cat. No.: B4944504
M. Wt: 241.67 g/mol
InChI Key: FGYVECLRQDHPQF-UHFFFAOYSA-N
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Description

3-(Butyrylamino)-4-chlorobenzoic acid is a chlorobenzoic acid derivative offered for research and development purposes. This compound features a benzoic acid core substituted with a chlorine atom at the 4-position and a butyrylamino group at the 3-position. This structure classifies it as a substituted aniline and a carboxylic acid, making it a potential intermediate in synthetic organic chemistry for constructing more complex molecules . Researchers can utilize this compound in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its molecular framework is related to other research chemicals such as 3-amino-4-chlorobenzoic acid and 4-chlorobenzoic acid . The butyryl side chain may influence its lipophilicity and biomembrane permeability, which can be a subject of structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butanoylamino)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(11(15)16)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVECLRQDHPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Butyrylamino 4 Chlorobenzoic Acid and Analogous Structures

Synthesis of Precursor 3-Amino-4-chlorobenzoic Acid and its Functionalization

The principal precursor for the target molecule is 3-amino-4-chlorobenzoic acid. This intermediate can be synthesized through several established routes, most commonly involving the reduction of a nitro group or the hydrolysis of an ester.

One common method begins with 4-chloro-3-nitrobenzoic acid. The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group using various reducing agents. Standard methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using metals in acidic media (e.g., tin or iron in HCl). google.com

Another documented approach involves the hydrolysis of the corresponding methyl ester, methyl 3-amino-4-chlorobenzoate. chemicalbook.com This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran and water. chemicalbook.com The reaction proceeds via saponification of the ester to yield the carboxylate salt, which is then acidified to produce the final carboxylic acid. chemicalbook.com A typical procedure for this hydrolysis is detailed in the table below.

Table 1: General Procedure for Hydrolysis of Methyl 3-amino-4-chlorobenzoate chemicalbook.com

Step Reagent/Solvent Conditions Purpose
1 Lithium hydroxide (LiOH) in water Room temperature, 12 hours Saponification of the methyl ester
2 Tetrahydrofuran (THF) Co-solvent To dissolve the starting material
3 1% Citric acid solution 0 °C Acidification to form the carboxylic acid
4 Ethyl acetate Extraction solvent To isolate the product from the aqueous phase

This method results in 3-amino-4-chlorobenzoic acid as a white solid with a reported yield of approximately 72%. chemicalbook.com

Amidation Reactions and the Formation of the Butyrylamino Moiety

The crucial step in the synthesis of 3-(butyrylamino)-4-chlorobenzoic acid is the formation of the amide bond between the amino group of 3-amino-4-chlorobenzoic acid and a butyryl group. This is typically achieved by reacting the amino precursor with a butyrylating agent, such as butyryl chloride or butyric anhydride, often in the presence of a base to neutralize the acidic byproduct.

Classical amide coupling strategies involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. While in this specific synthesis the more common approach is to use an activated butyric acid derivative, the principles of classical coupling can be applied. For instance, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to facilitate amide bond formation. google.comrsc.org

In an analogous synthetic context, 3-nitro-4-chlorobenzoic acid has been coupled with an aniline derivative using N,N'-diisopropyl carbodiimide (DIC) as the condensing agent and HOBt as an activator. google.com This process involves the formation of an active ester intermediate that readily reacts with the amine to form the amide bond, achieving high yields of up to 96%. google.com A similar strategy could be employed by reacting butyric acid directly with 3-amino-4-chlorobenzoic acid in the presence of such coupling agents.

Alternative methods for amidation often focus on direct reactions or the use of different activating agents. One of the most straightforward methods involves the use of an acyl chloride, such as butyryl chloride. The reaction between 3-amino-4-chlorobenzoic acid and butyryl chloride is vigorous and typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated during the reaction.

Another approach is direct amidation, which couples a carboxylic acid and an amine without prior activation. This is a more atom-economical method but often requires catalysts and harsher conditions, such as high temperatures, to drive the dehydration reaction. rsc.org Catalytic systems based on boron or transition metals like titanium have been developed to facilitate this transformation under milder conditions. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of various aromatic and aliphatic carboxylic acids with amines. rsc.org

Regioselective Functionalization of the Benzoic Acid Core

Further functionalization of the this compound core requires control over the regioselectivity of the reactions. The existing substituents on the benzene (B151609) ring—the chloro, carboxylic acid, and butyrylamino groups—direct the position of any subsequent electrophilic aromatic substitution.

-Cl group: An ortho-, para-director and deactivating.

-COOH group: A meta-director and strongly deactivating.

-NHC(O)R group (butyrylamino): An ortho-, para-director and activating.

The powerful activating and directing effect of the butyrylamino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, steric hindrance from the adjacent groups may influence the outcome.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer more precise control over regioselectivity. nih.gov These methods often use a directing group within the molecule to guide a metal catalyst to a specific C-H bond for functionalization. nih.gov For instance, the nitrogen atom of the amide or the oxygen of the carboxylic acid could potentially serve as directing groups to achieve ortho-functionalization, a strategy that has been successfully employed in other heterocyclic systems. nih.govnih.gov

Derivatization of the Butyryl Chain and Related Acyl Modifications

The butyryl chain itself can be a site for further chemical modification to create analogs of the parent compound. Standard organic reactions can be applied to introduce functional groups onto the aliphatic chain, typically before the amidation step by using a modified acylating agent. For example, halogenation at the α-position of butyryl chloride can be achieved to produce 2-bromobutyryl chloride, which can then be used in the amidation reaction to yield an analog with a bromine atom on the acyl chain.

Furthermore, a wide variety of analogous structures can be synthesized by simply replacing the butyrylating agent with other acylating agents. This allows for systematic exploration of structure-activity relationships by modifying the length, branching, and functionality of the acyl side chain.

Table 2: Examples of Acylating Agents for Synthesis of Analogous Structures

Acylating Agent Resulting Acyl Group Structure of Analog
Acetyl chloride Acetyl 3-(acetylamino)-4-chlorobenzoic acid
Propionyl chloride Propionyl 4-chloro-3-(propionylamino)benzoic acid
Isobutyryl chloride Isobutyryl 4-chloro-3-(isobutyrylamino)benzoic acid
Crotonyl chloride Crotonoyl (unsaturated) 4-chloro-3-(crotonoylamino)benzoic acid

Exploration of Stereoselective Synthesis of Chiral Analogs (if applicable to future research)

While this compound is an achiral molecule, chiral analogs can be readily synthesized. Chirality can be introduced by modifying the butyryl chain with a substituent, creating a stereocenter. For example, using an enantiomerically pure acylating agent such as (R)- or (S)-2-methylbutyryl chloride in the amidation step would result in the formation of a single enantiomer of the corresponding chiral analog.

The principles of asymmetric synthesis would be central to such efforts. youtube.com The stereochemical outcome of reactions involving the introduction of a new chiral center can be controlled by using chiral catalysts, auxiliaries, or reagents. researchgate.netnih.gov For instance, the asymmetric reduction of a keto-functionalized acyl chain could be used to create a chiral hydroxyl group with high enantioselectivity. While not directly applied to the title compound in available literature, these established methodologies in stereoselective synthesis provide a clear roadmap for the future development of chiral analogs. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
3-amino-4-chlorobenzoic acid
4-chloro-3-nitrobenzoic acid
methyl 3-amino-4-chlorobenzoate
butyryl chloride
butyric anhydride
dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
N,N'-diisopropyl carbodiimide (DIC)
titanium tetrafluoride
2-bromobutyryl chloride
acetyl chloride
propionyl chloride
isobutyryl chloride
crotonyl chloride
succinic anhydride
(R)-2-methylbutyryl chloride

Mechanistic Organic Chemistry and Reactivity Profiles of 3 Butyrylamino 4 Chlorobenzoic Acid

Reaction Pathways of the Amide Bond: Formation and Cleavage

The amide bond in 3-(butyrylamino)-4-chlorobenzoic acid is central to its structure and reactivity. Its formation and cleavage are fundamental processes in the synthesis and potential degradation of the molecule.

Formation:

The synthesis of this compound typically proceeds through the acylation of 3-amino-4-chlorobenzoic acid with butyryl chloride or butyric anhydride. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The precursor, 3-amino-4-chlorobenzoic acid, can be synthesized via several routes. One common method involves the hydrolysis of its corresponding ester, methyl 3-amino-4-chlorobenzoate, using a base like lithium hydroxide (B78521). chemicalbook.com Another pathway starts from 3-nitro-4-chlorobenzoic acid, which is first converted to an activated ester, for example, with 1-hydroxybenzotriazole (B26582) and a carbodiimide, and then reacted with an amine. The nitro group is subsequently reduced to an amino group. google.com

A general scheme for the formation of the amide bond is presented below:

Step 1: Activation of the Carboxylic Acid (if starting from butyric acid): Butyric acid can be activated by conversion to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 2: Nucleophilic Acyl Substitution: The amino group of 3-amino-4-chlorobenzoic acid acts as a nucleophile, attacking the carbonyl carbon of the activated butyric acid derivative (e.g., butyryl chloride), leading to the formation of a tetrahedral intermediate.

Step 3: Elimination: The tetrahedral intermediate collapses, eliminating a leaving group (e.g., chloride ion) and forming the stable amide bond. A base is often added to neutralize the HCl byproduct.

Reactants Reagents Product Reaction Type
3-Amino-4-chlorobenzoic acid, Butyryl chloridePyridine or other baseThis compoundNucleophilic Acyl Substitution
3-Amino-4-chlorobenzoic acid, Butyric anhydrideHeat or acid catalystThis compoundNucleophilic Acyl Substitution

Cleavage:

The amide bond of this compound, while generally stable, can be cleaved under specific conditions. This cleavage typically occurs via hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 3-amino-4-chlorobenzoic acid leads to the formation of butyric acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then expels the amide anion as a leaving group. A subsequent acid-base reaction between the carboxylic acid and the amine anion results in the carboxylate and the neutral amine after workup. Basic hydrolysis is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion. masterorganicchemistry.com

Reaction Conditions Products
Acid-catalyzed hydrolysisStrong acid (e.g., HCl, H₂SO₄), heat3-Amino-4-chlorobenzoic acid, Butyric acid
Base-catalyzed hydrolysisStrong base (e.g., NaOH), heat3-Amino-4-chlorobenzoate, Butyrate (B1204436)

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a key site of reactivity in this compound. It can undergo a variety of transformations typical of aromatic carboxylic acids.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comiajpr.com The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Conversion to Acyl Halides: The carboxylic acid can be transformed into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct reactions with the carboxylic acid.

Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The amide functionality may also be susceptible to reduction under these conditions, potentially leading to a mixture of products.

Decarboxylation: While aromatic carboxylic acids are generally stable, decarboxylation can be induced under harsh conditions, such as high temperatures, particularly if there are strong electron-donating groups on the ring that can stabilize the resulting carbanion intermediate.

Reaction Type Reagents Product Functional Group
Fischer EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
Acyl Halide FormationThionyl chloride (SOCl₂) or Oxalyl chlorideAcyl chloride
ReductionLithium aluminum hydride (LiAlH₄)Primary alcohol

Influence of Aromatic Substituents (e.g., Chlorine, Amide) on Ring Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is significantly influenced by the electronic properties of the attached substituents: the butyrylamino group, the chlorine atom, and the carboxylic acid group.

Butyrylamino Group (-NHCOCH₂CH₂CH₃): The nitrogen atom of the amide has a lone pair of electrons that can be delocalized into the benzene ring through resonance. This makes the butyrylamino group a strong activating group and an ortho, para-director.

Chlorine Atom (-Cl): The chlorine atom is an interesting case. It is electronegative and withdraws electron density from the ring through the inductive effect, which deactivates the ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger than the resonance effect for halogens, making them deactivating ortho, para-directors. youtube.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group due to the electron-withdrawing nature of the carbonyl group through both inductive and resonance effects. It is a meta-director. prepchem.com

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position Directing Influence of -NHCOBu Directing Influence of -Cl Directing Influence of -COOH Overall Likelihood of Substitution
2ortho (activating)ortho (deactivating)ortho (deactivating)Low (steric hindrance)
5para (activating)meta (deactivating)meta (deactivating)High
6meta (activating)para (deactivating)meta (deactivating)Moderate

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is also a possibility, particularly for the displacement of the chlorine atom. Such reactions are generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. google.com In this molecule, the carboxylic acid is meta to the chlorine, and the butyrylamino group is ortho. The electron-donating nature of the amino group would disfavor a classical SNAr reaction.

Investigations into Chemical Stability and Degradation Mechanisms in Research Matrices

Hydrolytic Stability:

The most probable degradation pathway in aqueous environments, particularly under acidic or basic conditions, is the hydrolysis of the amide bond, as discussed in section 3.1. The rate of hydrolysis will be dependent on pH and temperature. N-acyl homoserine lactones, which also contain an amide linkage, have been shown to undergo degradation, which can be pH-dependent. scirp.orgresearchgate.net

Photostability:

Aromatic compounds can be susceptible to photodegradation. The presence of the chromophoric benzene ring and the various functional groups suggests that the molecule may absorb UV light, potentially leading to decomposition. The specific photolytic pathways would need to be determined experimentally.

Thermal Stability:

The compound is a solid at room temperature, and like most organic molecules, it will decompose at elevated temperatures. As mentioned earlier, decarboxylation could be a potential thermal degradation pathway, although this typically requires high temperatures for aromatic carboxylic acids.

Stability in Common Solvents:

In neutral, aprotic solvents (e.g., dichloromethane, tetrahydrofuran), this compound is expected to be relatively stable at room temperature. In protic solvents, especially under prolonged storage or at elevated temperatures, solvolysis of the amide or esterification of the carboxylic acid (if the solvent is an alcohol) could occur. Chlorobenzoic acids are generally stable under standard ambient conditions. sigmaaldrich.comsigmaaldrich.com

Potential Degradation Products in Research Matrices:

Degradation Pathway Conditions Major Degradation Products
Amide HydrolysisAcidic or basic aqueous solution, heat3-Amino-4-chlorobenzoic acid, Butyric acid
DecarboxylationHigh temperature4-Chloro-3-(butyrylamino)benzene
EsterificationAlcoholic solvent, acid catalyst, heatCorresponding ester of this compound

Computational and Theoretical Chemistry Studies of 3 Butyrylamino 4 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

There are currently no specific published quantum chemical calculations detailing the electronic structure and molecular conformation of 3-(butyrylamino)-4-chlorobenzoic acid. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's fundamental properties.

For illustrative purposes, a hypothetical table of calculated electronic properties is presented below. It is important to emphasize that these are not experimental or published values but represent the types of data that would be generated from such a study.

Table 1: Hypothetical Electronic Properties of this compound

PropertyHypothetical ValueMethod
Dipole Moment3.5 DDFT/B3LYP/6-311G(d,p)
HOMO Energy-6.8 eVDFT/B3LYP/6-311G(d,p)
LUMO Energy-1.5 eVDFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-311G(d,p)
Molecular Electrostatic Potential (MEP)Negative potential around carboxyl and carbonyl oxygen atoms; Positive potential around amide proton.DFT/B3LYP/6-311G(d,p)

Note: The data in this table is purely illustrative and not based on actual research findings.

Molecular Dynamics Simulations for Conformational Space Exploration

A thorough exploration of the conformational space of this compound through molecular dynamics (MD) simulations has not been reported. MD simulations are instrumental in understanding the flexibility of a molecule by simulating the movement of its atoms over time. frontiersin.orgrsc.org For a molecule like this compound, with its rotatable butyryl and carboxylic acid groups, MD simulations could reveal the preferred three-dimensional arrangements in different environments, such as in a vacuum or in a solvent. nih.gov This information is crucial for predicting how the molecule might interact with biological targets.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling to predict the reactivity and reaction mechanisms of this compound is another area awaiting investigation. While studies on related compounds, such as the synthesis of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, exist, they focus on synthetic procedures rather than detailed mechanistic predictions from a computational standpoint. Computational models can predict sites of electrophilic and nucleophilic attack, transition state energies, and reaction pathways, which can be invaluable for optimizing synthetic routes and understanding potential metabolic transformations.

In Silico Screening and Design of Structural Analogs

The use of this compound as a scaffold for in silico screening and the design of structural analogs is not documented. In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of possessing a desired biological activity. nih.govmdpi.com Given the presence of the substituted benzoic acid motif, which is common in pharmacologically active compounds, this compound could serve as a starting point for designing new molecules with specific therapeutic applications. nih.govmdpi.com However, without initial computational characterization, its potential as a lead compound remains speculative.

Structure Activity Relationship Sar Investigations of 3 Butyrylamino 4 Chlorobenzoic Acid Derivatives

Impact of Butyryl Chain Modifications on Biological Interactions

There is currently no available research that systematically investigates the impact of modifying the butyryl chain of 3-(butyrylamino)-4-chlorobenzoic acid on its biological interactions. Such a study would typically involve the synthesis and biological evaluation of a series of analogues where the n-butyryl group is altered. Examples of such modifications would include:

Chain Length Variation: Shortening the chain to acetyl or propionyl groups, or lengthening it to pentanoyl or hexanoyl groups, to assess the role of lipophilicity and steric bulk.

Branching: Introducing branching, for instance, by using an isobutyryl group, to explore the impact of steric hindrance near the amide linkage.

Introduction of Unsaturation: Replacing the butyryl group with a crotonyl group to evaluate the influence of a rigid, planar structure.

Cyclization: Incorporating a cyclopropylcarbonyl or cyclobutylcarbonyl group to study the effects of conformational constraint.

Role of Aromatic Substituents (e.g., Halogens, Hydroxyls, Alkyls) on Activity Profiles

Similarly, the literature lacks studies dedicated to the role of substituents on the aromatic ring of this compound. A thorough SAR investigation would involve replacing the chlorine atom at the 4-position with other functional groups to understand the electronic and steric requirements for activity. Key modifications would include:

Halogen Substitution: Replacing the chloro group with other halogens like fluorine, bromine, or iodine to probe the effect of electronegativity and atomic radius.

Alkyl and Alkoxy Groups: Introducing small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups to evaluate the impact of electron-donating groups and lipophilicity.

Electron-Withdrawing Groups: Substituting with strongly electron-withdrawing groups like a nitro or cyano group to assess the influence of electronic effects on the aromatic ring.

Hydrogen Bonding Moieties: Incorporating hydroxyl or amino groups to determine if hydrogen bond donor or acceptor capabilities are important for biological interactions.

As no such systematic study on this compound has been published, the specific contributions of these substituents to a potential activity profile remain unknown.

Positional Isomerism and its Influence on Molecular Recognition

The influence of the relative positions of the butyrylamino and chloro substituents on the benzoic acid ring is another critical aspect of SAR that has not been explored for this compound. A comparative study of positional isomers would be necessary to understand the spatial requirements for molecular recognition by a biological target. This would involve the synthesis and testing of isomers such as:

2-(Butyrylamino)-4-chlorobenzoic acid

4-(Butyrylamino)-3-chlorobenzoic acid

3-(Butyrylamino)-5-chlorobenzoic acid

And other possible arrangements.

The absence of such comparative data means that the optimal substitution pattern for any potential biological activity is yet to be determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their physicochemical properties. The development of a reliable QSAR model requires a substantial dataset of structurally related compounds with corresponding biological activity data.

Given the lack of a synthesized and tested series of this compound derivatives, no specific QSAR models have been developed for this class of compounds. While general QSAR studies on broader classes of benzoylaminobenzoic acids have been conducted for certain biological targets, these models are not directly applicable or predictive for the specific structure of this compound and its close analogues. nih.gov

Mechanistic Biological Studies of 3 Butyrylamino 4 Chlorobenzoic Acid and Its Analogs Non Human, Non Clinical Research

Enzyme Target Identification and Characterization

Research into the specific enzyme targets of 3-(butyrylamino)-4-chlorobenzoic acid is not extensively documented in publicly available literature. However, studies on analogous compounds, such as derivatives of anthranilic acid (an isomer of aminobenzoic acid), reveal potential interactions with various enzymes. For instance, some anthranilate sulfonamides have been investigated as inhibitors of methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs). nih.govd-nb.info These findings suggest that the broader class of substituted aminobenzoic acids, to which this compound belongs, may exhibit enzyme-inhibitory activities.

Enzyme Inhibition Kinetics and Binding Affinity Determination

Table 1: Illustrative Enzyme Inhibition Data for Analogous or Related Compounds

Compound/Inhibitor Target Enzyme IC50 Ki Type of Inhibition
4-Vinylbenzoic Acid Mushroom Tyrosinase (Monophenolase) 3.0 mM - Reversible, Mixed-II
4-Vinylbenzoic Acid Mushroom Tyrosinase (Diphenolase) 0.33 mM - Reversible, Mixed-II
Dihydrobenzodioxepine Cymserine (DHBDC) Butyrylcholinesterase (BuChE) - 2.22 nM (competitive), 3.24 nM (Ki1, mixed), 7.91 nM (Ki2, mixed) Competitive, Mixed

This table is for illustrative purposes and the compounds listed are not direct analogs of this compound but demonstrate the types of data generated in enzyme inhibition studies.

Allosteric Modulation and Active Site Interaction Studies

There is no direct evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov This mechanism has been explored for various receptors, such as the M1 and M4 muscarinic acetylcholine (B1216132) receptors, with the development of positive allosteric modulators (PAMs). mdpi.comnih.gov Studies on such modulators involve detailed structure-activity relationship (SAR) analyses to understand the molecular determinants of their allosteric effects. nih.gov Without specific research, it remains speculative whether this compound or its close analogs engage in allosteric modulation or direct active site interactions.

Cellular Pathway Modulation in Model Systems (in vitro)

While direct studies on this compound are lacking, research on its structural components, particularly butyrate (B1204436), provides insight into potential cellular pathway modulation.

Investigation of Signaling Pathway Perturbations (e.g., NF-κB, JNK)

The butyrate moiety of the molecule is a well-studied short-chain fatty acid known to influence inflammatory signaling pathways.

NF-κB Pathway: Butyrate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory responses. nih.govnih.gov In various cell lines, butyrate treatment has been observed to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. nih.gov For example, in lamina propria macrophages from patients with ulcerative colitis, butyrate treatment reduced the nuclear translocation of NF-κB. nih.gov

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another potential target. Studies have demonstrated that butyrate can induce a sustained activation of JNK phosphorylation in human colon cancer cells, leading to apoptosis. nih.gov The pro-apoptotic effect of butyrate was significantly diminished when the JNK pathway was pharmacologically inhibited. nih.govnih.gov Furthermore, chlorogenic acid, another natural compound, has been found to ameliorate insulin (B600854) resistance by suppressing the JNK pathway in a rat model of nonalcoholic fatty liver disease. ias.ac.in

Table 2: Observed Effects of Butyrate on Signaling Pathways in In Vitro Models

Cell Line/System Pathway Investigated Observed Effect of Butyrate Reference
Human Colon Cancer RKO Cells JNK MAPK Pathway Sustained activation of JNK phosphorylation, leading to apoptosis. nih.gov
Human Colon Cancer RKO Cells Caspase Pathway Enhanced Bax-to-Bcl-2 expression ratio and caspase cascade reaction. nih.gov
Peripheral Blood Mononuclear Cells NF-κB Pathway Abolished LPS-induced nuclear translocation of NF-κB. nih.gov
Lamina Propria Macrophages (Ulcerative Colitis) NF-κB Pathway Reduction in nuclear translocation of NF-κB. nih.gov

Membrane Interaction and Transport Mechanisms (e.g., Proton Transport, Mitochondrial Uncoupling)

Lipophilic weak acids are known to act as mitochondrial uncouplers by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient and leading to increased respiration and heat production. nih.gov Given the chemical nature of this compound as a lipophilic weak acid, it is plausible that it could function as a mitochondrial uncoupler.

An analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a chemical uncoupler of mitochondria. nih.gov BT2 was shown to increase respiration and lower mitochondrial hydrogen peroxide production, phenocopying the effects of the classic uncoupler 2,4-dinitrophenol (B41442) (DNP). nih.gov This uncoupling effect provides a mechanism for increasing energy expenditure and reducing oxidative stress. nih.gov The ability of some uncouplers to interact with the adenine (B156593) nucleotide translocase suggests that multiple mechanisms for uncoupling may exist. nih.gov

Assessment in Non-Clinical In Vivo Models for Mechanistic Elucidation

There is a lack of published non-clinical in vivo studies specifically investigating the mechanisms of action of this compound. However, in vivo studies on its structural analogs provide some context. For example, chloro-substituted analogs of benztropine (B127874) have been evaluated in rhesus monkeys for their reinforcing effects and binding to dopamine (B1211576) transporters, demonstrating that chemical modifications can significantly alter in vivo activity. nih.gov Studies on rats with trinitrobenzene sulphonic acid (TNBS) induced colitis have shown that butyrate treatment can ameliorate the condition, supporting its anti-inflammatory effects observed in vitro. nih.gov

Pharmacodynamic Markers in Preclinical Animal Models

No publicly available studies detailing the investigation of pharmacodynamic markers for this compound or its direct analogs in preclinical animal models were identified. Research in this area, which would typically involve the measurement of a drug's effect on a biomarker to understand its mechanism of action and dose-response relationship in a living organism, appears not to have been published for this specific compound.

Advanced Analytical Techniques for Research and Characterization

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(butyrylamino)-4-chlorobenzoic acid , ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR would identify the number of non-equivalent carbon atoms in the molecule.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for This compound , allowing for the confirmation of its molecular formula, C₁₁H₁₂ClNO₃. Fragmentation patterns observed in the mass spectrum would offer further structural clues by showing the breakdown of the molecule into smaller, charged fragments.

As with NMR data, specific experimental mass spectrometry results for This compound have not been reported in accessible scientific publications.

Chromatographic Separation and Purity Assessment in Research Applications

Chromatographic techniques are essential for the separation of a compound from a reaction mixture and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for these applications in research.

An HPLC method for This compound would typically be developed to ensure the compound is free from starting materials, by-products, and other impurities. This would involve optimizing parameters such as the stationary phase (the column), the mobile phase composition (the solvent mixture), the flow rate, and the detection wavelength (often UV detection for aromatic compounds). A validated HPLC method would demonstrate linearity, accuracy, precision, and sensitivity for the quantification of the compound.

A thorough search of scientific databases and literature did not yield any specific HPLC methods or purity assessment data for This compound .

X-ray Crystallography for Molecular and Co-crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of This compound could be grown, X-ray diffraction analysis would elucidate its exact molecular conformation and reveal how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding.

Furthermore, this technique could be employed to study co-crystals, where This compound is crystallized with another molecule (a coformer) to potentially modify its physicochemical properties.

Currently, there are no published X-ray crystal structures for This compound or its co-crystals in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Advanced Binding Assays for Protein-Ligand Interaction Analysis (e.g., XRF, SPR)

To investigate the potential biological activity of This compound , advanced binding assays are employed to study its interaction with protein targets. Techniques such as Surface Plasmon Resonance (SPR) and X-ray Fluorescence (XRF) are powerful tools for characterizing these interactions.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between a ligand (in this case, This compound ) and a protein immobilized on a sensor surface. SPR can determine the kinetics (association and dissociation rates) and affinity (the strength of the binding) of the interaction.

X-ray Fluorescence (XRF) is a spectroscopic technique that can also be used to study protein-ligand binding, particularly for metalloproteins or when using a tagged ligand.

Research detailing the use of these or any other advanced binding assays to analyze the protein-ligand interactions of This compound is not available in the current body of scientific literature.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and materials science. bohrium.comnih.gov For a molecule such as 3-(butyrylamino)-4-chlorobenzoic acid, these computational tools offer a powerful means to predict its properties and guide the synthesis of more potent and selective analogs.

Predictive Modeling and Virtual Screening: AI algorithms can be trained on large datasets of known compounds to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For instance, by analyzing the structural features of known kinase inhibitors, ML models could predict the potential of this compound to inhibit specific kinases, which are often implicated in cancer and inflammatory diseases. nih.gov Generative models, a subset of AI, can even design novel molecules with desired properties from scratch, offering a pathway to optimize the butyryl chain length or the substitution pattern on the benzoic acid ring for enhanced biological activity. princeton.edu

Data Table: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Target Identification Analyzing biological data to predict potential protein targets.Accelerates the discovery of the compound's mechanism of action.
Virtual Screening Screening large compound libraries to identify molecules with similar predicted activity.Identifies potential synergistic compounds or leads for further development.
ADMET Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles.Reduces late-stage failures in drug development by identifying potential liabilities early.
De Novo Design Generating novel molecular structures with optimized properties.Facilitates the design of more potent and selective analogs.

Development of this compound as a Chemical Probe for Unexplored Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Given its potential for biological activity, this compound could be developed into a chemical probe to investigate the function of specific proteins or pathways.

Activity-Based Probes: By incorporating a reactive group, the compound could be transformed into an activity-based probe (ABP) that covalently binds to its target enzyme, allowing for its identification and characterization in complex biological samples. semanticscholar.org This approach has been successfully used to profile the activity of various enzyme classes, including serine hydrolases and acyl-protein thioesterases. semanticscholar.org

Fluorescent Probes: Attaching a fluorescent tag to this compound would enable researchers to visualize its localization within cells and tissues, providing insights into its cellular uptake and distribution. Such probes are invaluable tools for high-resolution imaging and for studying the dynamics of biological processes in real-time.

Multi-Omics Approaches to Elucidate Downstream Biological Effects

To understand the full biological impact of a compound, it is essential to look beyond its primary target and examine its effects on a global scale. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), provide a comprehensive view of the cellular response to a chemical perturbation. mdpi.comnih.govmdpi.com

Transcriptomics and Proteomics: Treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the pathways and cellular processes that are modulated by the compound. nih.gov This information can help to identify downstream effectors and potential off-target effects.

Metabolomics: As the butyryl group is a short-chain fatty acid, it is plausible that this compound could influence cellular metabolism. Metabolomics studies, which analyze the complete set of small-molecule metabolites, could uncover changes in metabolic pathways, such as fatty acid metabolism or glycolysis, upon treatment with the compound. mdpi.com

Data Table: Multi-Omics Approaches for Characterizing this compound

Omics DisciplineKey Information GainedPotential Insights
Genomics Identification of genetic markers associated with compound sensitivity or resistance.Understanding patient-to-patient variability in response.
Transcriptomics Changes in gene expression patterns.Elucidation of modulated signaling pathways and regulatory networks.
Proteomics Alterations in protein abundance and post-translational modifications.Identification of direct and indirect protein targets.
Metabolomics Fluctuations in endogenous metabolite levels.Insight into the compound's impact on cellular metabolism.

Collaborative Research Paradigms in Academia and Industry for Compound Discovery

The journey of a novel compound from the laboratory to the clinic is a long and arduous one, often requiring a diverse range of expertise and resources. Collaborative research models that bridge the gap between academia and industry are becoming increasingly crucial for successful drug discovery. mrlcg.comdrugbank.com

Academia-Industry Partnerships: Academic labs often excel in basic research and target identification, while pharmaceutical companies have the infrastructure and experience for preclinical and clinical development. drugbank.com A partnership focused on this compound could see an academic group elucidating its mechanism of action, while an industry partner could conduct medicinal chemistry optimization and preclinical testing.

Open-Source Science and Data Sharing: Initiatives that promote the sharing of chemical probes and associated data can accelerate scientific progress. nih.gov Placing this compound and its analogs in the public domain, along with their biological data, would enable a wider community of researchers to investigate their potential, fostering a more collaborative and efficient approach to discovery.

Case Study: The GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS)

A notable example of successful academic-industrial collaboration is the GSK Published Kinase Inhibitor Set (PKIS). nih.gov GSK made a large, annotated set of kinase inhibitors available to academic researchers, which has catalyzed research into understudied kinases and led to the discovery of new chemical probes and therapeutic starting points. nih.gov A similar model could be envisioned for novel scaffolds like that of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-(butyrylamino)-4-chlorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:
  • Step 1 : Chlorination of 4-aminobenzoic acid using chlorine gas and FeCl₃ as a catalyst under controlled conditions (40–60°C) to introduce the 4-chloro substituent .
  • Step 2 : Butyrylation of the 3-amino group via a coupling reaction (e.g., using butyryl chloride in anhydrous DMF with a base like triethylamine).
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of butyryl chloride) and reaction time (4–6 hours) to maximize yield .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, butyryl CH₂ at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z: ~242.6) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Segregate organic waste containing halogenated byproducts and dispose via certified chemical waste services to avoid environmental contamination .

Q. What are the documented applications of this compound in pharmaceutical research?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a precursor for kinase inhibitors or protease modulators. Validate activity via in vitro enzyme assays (e.g., IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) Studies : Modify the butyryl group to assess impact on bioavailability using logP calculations and cellular permeability assays .

Advanced Research Questions

Q. How can researchers address challenges related to the solubility of this compound in common organic solvents?

  • Methodological Answer :
  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents. For aqueous systems, use co-solvents like ethanol (10–20% v/v) .
  • pH Adjustment : Ionize the carboxylic acid group by dissolving in 0.1 M NaOH (pH > 8) to enhance aqueous solubility .

Q. What strategies are recommended for resolving conflicting spectral data (e.g., NMR shifts) when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Database Mining : Cross-reference spectral libraries (e.g., PubChem, Reaxys) to identify discrepancies caused by solvent effects or tautomerism .

Q. How can computational chemistry tools aid in predicting the reactivity and biological activity of derivatives?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize derivatives with high binding affinity scores .
  • Quantum Mechanics (QM) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

Q. What experimental approaches can investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 5°C/min up to 300°C under nitrogen .

Q. What are the mechanistic insights into byproduct formation during synthesis, and how can these be minimized?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect common side products (e.g., di-chlorinated analogs or unreacted intermediates).
  • Catalyst Optimization : Replace FeCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce over-chlorination .

Q. How can synthesis be scaled up from laboratory to pilot plant without compromising quality?

  • Methodological Answer :
  • Process Intensification : Use flow chemistry to maintain temperature control during chlorination.
  • Quality by Design (QbD) : Perform Design of Experiments (DoE) to optimize parameters (e.g., mixing rate, cooling efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.